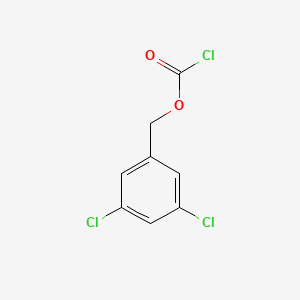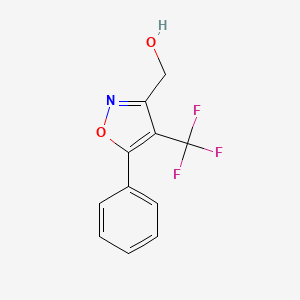
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Vue d'ensemble
Description
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom and a trifluoromethoxyphenyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-imidazole and 4-trifluoromethoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromo-1H-imidazole with 4-trifluoromethoxyphenylboronic acid.
Reaction Conditions: The reaction is typically conducted in a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce imidazole N-oxides .
Applications De Recherche Scientifique
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxyphenyl group but lacks the imidazole ring.
4-Trifluoromethoxyphenylboronic acid: This compound is used as a precursor in the synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole.
Uniqueness
This compound is unique due to the combination of the bromine atom, trifluoromethoxyphenyl group, and imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C10H6BrF3N2O |
|---|---|
Poids moléculaire |
307.07 g/mol |
Nom IUPAC |
4-bromo-1-[4-(trifluoromethoxy)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-16(6-15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H |
Clé InChI |
JDDSQGPWIJFHKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=C2)Br)OC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B8411250.png)



![[(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid](/img/structure/B8411271.png)

